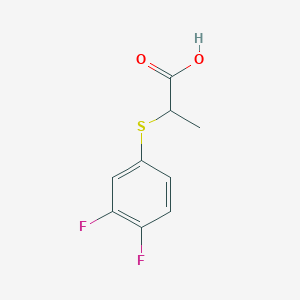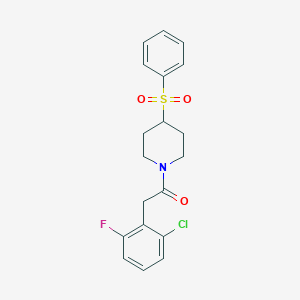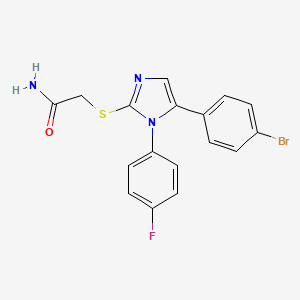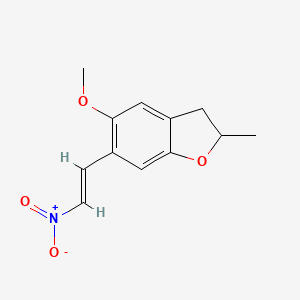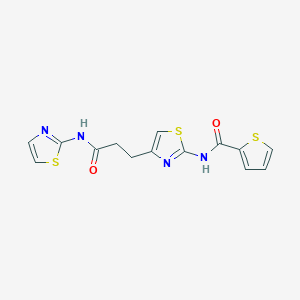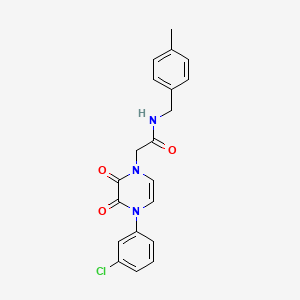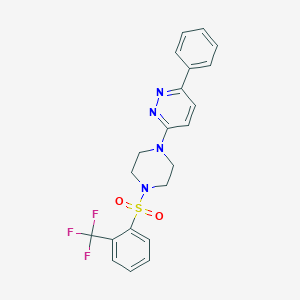
3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups. These include a phenyl group, a pyridazine ring, a piperazine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement and bonding of its atoms. Unfortunately, without more information or experimental data, it’s difficult to provide an accurate molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Generally, reactions could occur at the various functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .
Applications De Recherche Scientifique
1. Cancer Treatment
- The compound AZD3514, which is structurally related to 3-Phenyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine, has been developed as an androgen receptor downregulator for treating advanced prostate cancer. This discovery marks a significant advancement in the therapeutic approach to this cancer type (Bradbury et al., 2013).
2. Antimicrobial Activity
- Certain derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar in structure to this compound, have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties (Bhatt et al., 2016).
3. Anti-diabetic Medications
- Triazolo-pyridazine-6-yl-substituted piperazines, a family of compounds including similar structures, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4) and displaying insulinotropic activities (Bindu et al., 2019).
4. Antidepressant Effects
- Some pyridazine derivatives, including arylpiperazinyl moieties, have been evaluated for their potential antidepressant effects in mice, suggesting their possible application in mental health treatment (Rubat et al., 1995).
5. Glucan Synthase Inhibitors
- Pyridazinone derivatives have been explored as β-1,3-glucan synthase inhibitors, showing efficacy in an in vivo mouse model of Candida glabrata infection. This suggests their potential use in treating fungal infections (Ting et al., 2011).
6. Antioxidant Properties
- Compounds containing 2-alkoxyphenylcarbamic acid and a 4´-(substituted phenyl)piperazin-1´-yl moiety, related in structure, have demonstrated significant antioxidant properties in vitro (Malík et al., 2017).
7. Insecticidal Applications
- Novel insecticides based on the serotonergic ligand PAPP, which shares a structural similarity, have been synthesized and evaluated against the armyworm Pseudaletia separata. This research suggests potential agricultural applications (Cai et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-8-4-5-9-19(17)31(29,30)28-14-12-27(13-15-28)20-11-10-18(25-26-20)16-6-2-1-3-7-16/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHZWJFXIUWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)
![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)
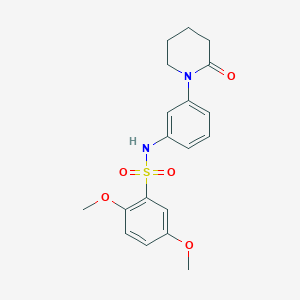
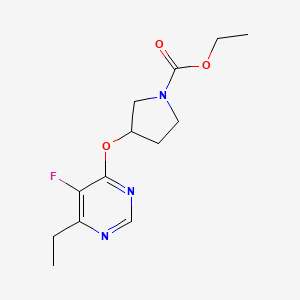
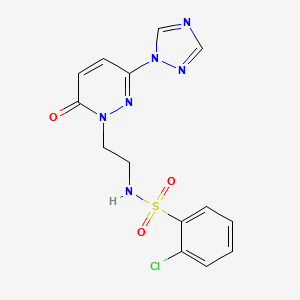
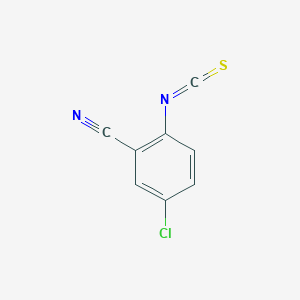
![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)
